

Application Notes and Protocols for Western Blot Analysis of Mmh2-NR

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Compound of Interest

Compound Name: *Mmh2-NR*

Cat. No.: *B12384068*

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Disclaimer: The protein "**Mmh2-NR**" is not a recognized standard nomenclature in publicly available scientific literature. The following application notes and protocols are provided based on the hypothetical assumption that **Mmh2-NR** is a nuclear receptor protein. The methodologies described are based on established Western blot protocols for nuclear proteins. Researchers should adapt these protocols based on the specific characteristics of their protein of interest and antibody performance.

Introduction

Mmh2-NR is a putative nuclear receptor that is believed to play a crucial role in transcriptional regulation. To study the expression levels and molecular weight of **Mmh2-NR** in various cell and tissue samples, Western blotting is an indispensable technique.^[1] This document provides a detailed protocol for the detection of **Mmh2-NR** using Western blot, including sample preparation, electrophoresis, protein transfer, and immunodetection.

Principle of the Method

Western blotting involves the separation of proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), followed by the transfer of these proteins to a solid support membrane (e.g., nitrocellulose or PVDF). The membrane is then probed with a primary antibody specific to **Mmh2-NR**. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody is then added. Finally, a substrate is added that reacts with the enzyme to produce a detectable signal, allowing for the visualization and quantification of **Mmh2-NR**.

Experimental Protocols

A. Nuclear Protein Extraction

Given that **Mmh2-NR** is a hypothetical nuclear receptor, it is recommended to perform nuclear fractionation to enrich the protein sample, especially if its expression levels are low.[\[2\]](#)

Materials:

- Phosphate-buffered saline (PBS), ice-cold
- Hypotonic Lysis Buffer
- Nuclear Extraction Buffer
- Protease and phosphatase inhibitor cocktails
- Dounce homogenizer
- Microcentrifuge

Protocol:

- Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C.
- Wash the cell pellet once with ice-cold PBS and centrifuge again.
- Resuspend the cell pellet in 200 µL of ice-cold Hypotonic Lysis Buffer and incubate on ice for 15 minutes.
- Homogenize the cells using a Dounce homogenizer with 15-20 strokes.
- Centrifuge the homogenate at 5,000 x g for 5 minutes at 4°C to pellet the nuclei.
- Carefully remove the supernatant (cytoplasmic fraction).
- Resuspend the nuclear pellet in 50-100 µL of ice-cold Nuclear Extraction Buffer.
- Incubate on ice for 30 minutes with intermittent vortexing every 5 minutes.

- Centrifuge at 16,000 x g for 20 minutes at 4°C.
- Collect the supernatant containing the nuclear proteins.
- Determine the protein concentration using a standard protein assay (e.g., BCA assay).

B. SDS-PAGE and Western Blotting

Protocol:

- Sample Preparation: Mix 20-30 µg of nuclear protein extract with 4X Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.
- Gel Electrophoresis: Load the samples into the wells of a 10% SDS-polyacrylamide gel. Run the gel in 1X Tris-Glycine-SDS running buffer at 100-120 V until the dye front reaches the bottom of the gel.
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. For wet transfer, perform the transfer at 100 V for 90 minutes in a cold room or on ice.
- Blocking: After transfer, wash the membrane briefly with deionized water. Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
- Primary Antibody Incubation: Incubate the membrane with the primary antibody against **Mmh2-NR** (see Table 2 for recommended dilution) in blocking buffer overnight at 4°C with gentle agitation.
- Washing: Wash the membrane three times for 10 minutes each with TBST.
- Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (see Table 2 for recommended dilution) in blocking buffer for 1 hour at room temperature with gentle agitation.
- Washing: Wash the membrane three times for 10 minutes each with TBST.

- Detection: Add the chemiluminescent substrate to the membrane according to the manufacturer's instructions. Capture the signal using a CCD camera-based imager or X-ray film.

Data Presentation

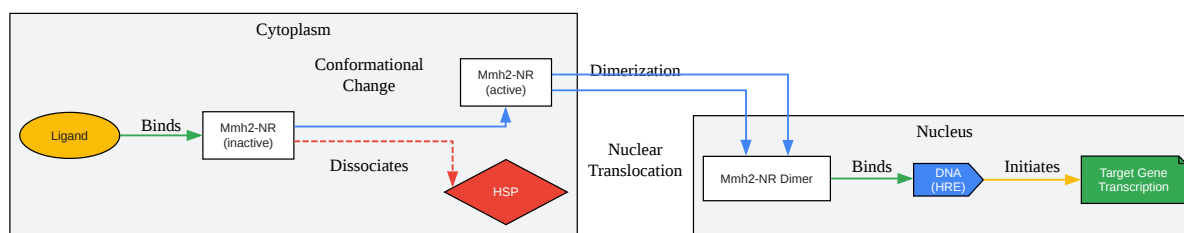
Table 1: Buffer and Solution Compositions

Buffer/Solution	Composition
Hypotonic Lysis Buffer	10 mM HEPES (pH 7.9), 1.5 mM MgCl ₂ , 10 mM KCl, 0.5 mM DTT, Protease/Phosphatase Inhibitors
Nuclear Extraction Buffer	20 mM HEPES (pH 7.9), 1.5 mM MgCl ₂ , 420 mM NaCl, 0.2 mM EDTA, 25% (v/v) Glycerol, 0.5 mM DTT, Protease/Phosphatase Inhibitors
4X Laemmli Sample Buffer	250 mM Tris-HCl (pH 6.8), 8% SDS, 40% Glycerol, 0.02% Bromophenol Blue, 20% β-mercaptoethanol
10X Tris-Glycine-SDS Buffer	250 mM Tris, 1.92 M Glycine, 1% SDS
Transfer Buffer	25 mM Tris, 192 mM Glycine, 20% (v/v) Methanol
TBST (1X)	20 mM Tris-HCl (pH 7.6), 150 mM NaCl, 0.1% Tween-20
Blocking Buffer	5% (w/v) Non-fat dry milk or BSA in TBST

Table 2: Recommended Antibody Dilutions and Protein Loading

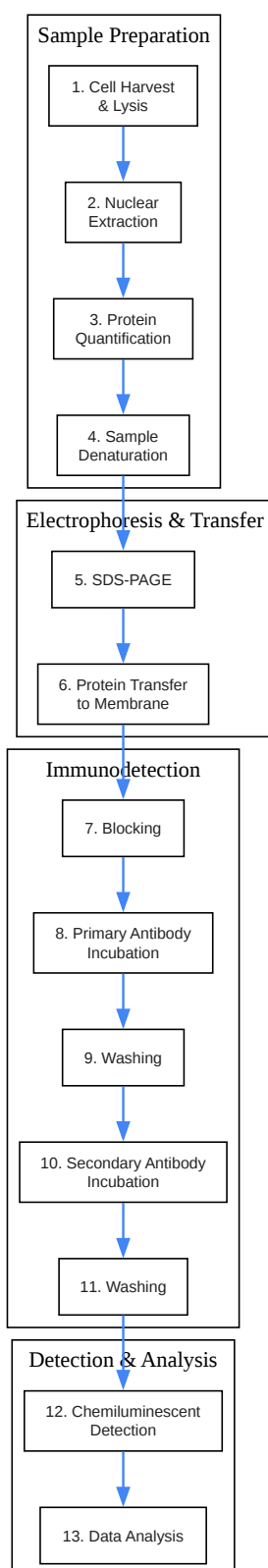
Reagent	Dilution/Amount	Incubation Time	Temperature
Nuclear Protein Extract	20-30 µg	-	-
Anti-Mmh2-NR Primary Antibody	1:1000 - 1:2000	Overnight	4°C
HRP-conjugated Secondary Antibody	1:5000 - 1:10000	1 hour	Room Temperature

Mandatory Visualization



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Caption: Hypothetical signaling pathway of the nuclear receptor **Mmh2-NR**.



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References

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- 2. Sample preparation of membrane-bound and nuclear proteins for western blot | Abcam [abcam.com]
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